molecular formula C20H27N3O5S2 B2802990 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797175-44-0

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2802990
CAS No.: 1797175-44-0
M. Wt: 453.57
InChI Key: RQOKBLMMMYSJEG-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic chemical compound designed for research purposes. It is characterized by a complex molecular structure that incorporates a 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, a motif found in various pharmacologically active molecules . This core structure is functionalized with a sulfonamide group, which is a common feature in many enzyme inhibitors and is known to facilitate binding to biological targets . The molecule also contains a 1-(cyclopropylsulfonyl)piperidine moiety, which can influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. While the specific biological activity and research applications of this precise compound are still being investigated, its structural profile suggests potential utility in medicinal chemistry and drug discovery research. Compounds with similar sulfonamide-substituted heterocyclic frameworks have been explored as inhibitors of kinase enzymes and for use in targeted protein degradation platforms . This product is intended for laboratory research and analysis only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2/c24-19-4-1-15-11-18(12-16-7-10-23(19)20(15)16)29(25,26)21-13-14-5-8-22(9-6-14)30(27,28)17-2-3-17/h11-12,14,17,21H,1-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKBLMMMYSJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropylsulfonyl group : Known for its role in enhancing solubility and bioactivity.
  • Piperidine moiety : Often associated with various pharmacological effects including analgesic and anti-inflammatory properties.
  • Pyrroloquinoline framework : Linked to several bioactive compounds with anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit promising anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced inhibition of cancer cell proliferation. The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the EGFR pathway .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have demonstrated significant efficacy against various bacterial strains. In vitro studies suggest that this compound may exhibit moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. The sulfonamide moiety is particularly effective as an inhibitor of carbonic anhydrase and urease. Studies report significant inhibitory activity with IC50 values indicating strong potential for therapeutic applications in conditions like hyperuricemia .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research suggests that variations in substituents on the piperidine and pyrroloquinoline rings can significantly alter the compound's potency and selectivity. For instance:

  • Substituent Effects : Different alkyl or aryl groups can enhance or diminish binding affinity to target proteins.
  • Geometric Configuration : The stereochemistry at specific centers influences the overall biological efficacy .

Case Studies

Several studies have highlighted the compound's potential:

  • Anticancer Efficacy : A study involving a series of pyrroloquinoline derivatives demonstrated that specific modifications led to enhanced cytotoxic effects on breast cancer cell lines (IC50 values ranging from 5 to 15 µM) .
  • Antimicrobial Testing : A comparative analysis showed that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo exhibited significant activity against Salmonella typhi and Bacillus subtilis, with zones of inhibition greater than 15 mm in agar diffusion assays .
  • Enzyme Inhibition Studies : The compound was tested against urease with promising results, showing an IC50 value of approximately 3 µM, indicating strong potential for treating conditions related to urease activity such as kidney stones .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anticancer Properties
Research indicates that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit promising anticancer activities. The compound's structural features suggest it may inhibit specific cancer cell proliferation pathways. For instance, sulfonamide derivatives have been studied for their ability to target and inhibit enzymes crucial for tumor growth and metastasis .

Neurological Applications
Given the compound's interaction with the central nervous system (CNS), it may also be explored for neuroprotective effects. Research highlights the importance of modulating neurotransmitter systems to treat neurodegenerative diseases. The compound's potential to act on receptors involved in neuroprotection could lead to new therapeutic strategies against conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies can elucidate how modifications to the compound's structure influence its biological activity.

Structural FeatureModification TypeExpected Impact
Cyclopropyl groupSubstitutionEnhanced binding affinity to target sites
Sulfonamide moietyVariationAltered solubility and bioavailability
TetrahydropyrroleRing modificationImproved stability and metabolic resistance

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on sulfonamide derivatives, researchers synthesized variants of this compound and evaluated their efficacy against various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models .

Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death by modulating oxidative stress pathways and enhancing antioxidant defenses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares its pyrrolo[3,2,1-ij]quinoline core and sulfonamide functional group with other derivatives but differs in substituent chemistry. Key comparisons include:

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5651)
  • Core Structure: Both compounds retain the pyrroloquinoline scaffold and sulfonamide group at position 7.
  • Substituent Differences: Target Compound: Features a cyclopropylsulfonyl-piperidinylmethyl group, introducing a sulfonyl moiety and a piperidine ring. G856-5651: Substituted with a 4-phenoxyphenyl group, a bulky aromatic substituent with moderate lipophilicity.
  • Physicochemical Properties :
    • G856-5651 has a molecular weight of 420.49, logP of 4.22, and 7 hydrogen bond acceptors (HBAs) .
    • The target compound likely exhibits higher molecular weight (~526.66 estimated) and HBAs (9 estimated) due to its additional sulfonyl and piperidine groups. Its logP may be lower than G856-5651 owing to increased polarity from the cyclopropylsulfonyl group.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS: 898410-90-7)
  • Core Structure: Similar pyrroloquinoline core but lacks the sulfonamide group.
  • Substituent Differences :
    • Contains a butyramide group, which is less polar than a sulfonamide.

Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight logP HBD HBA Key Substituents
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₂H₂₈N₃O₅S₂* 526.66* ~3.5* 1 9 Cyclopropylsulfonyl-piperidinylmethyl
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5651) C₂₃H₂₀N₂O₄S 420.49 4.22 1 7 4-Phenoxyphenyl
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide C₁₇H₂₁N₃O₂ 299.37 ~2.8† 2 4 Butyramide

*Estimated based on structural analysis. †Predicted using fragment-based methods.

Q & A

Q. What are the key considerations for designing synthetic routes for this compound?

  • Methodological Answer: Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, the piperidine-sulfonyl moiety requires controlled sulfonation under anhydrous conditions (e.g., using N,N-dimethylacetamide as a solvent at 80–100°C for 6–12 hours) to avoid over-sulfonation or ring-opening side reactions . Multi-step reactions often involve sequential protection/deprotection strategies, such as tert-butoxycarbonyl (Boc) protection for secondary amines, followed by deprotection with trifluoroacetic acid . Purity is validated via HPLC (>95%) and NMR to confirm structural integrity .

Q. How can structural ambiguities in the pyrroloquinoline core be resolved experimentally?

  • Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. For dynamic structural analysis, variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can reveal conformational flexibility in the tetrahydroquinoline ring .

Q. What analytical techniques are essential for confirming compound identity and purity?

  • Methodological Answer:
  • LC-MS/MS : Quantifies molecular weight and detects impurities (e.g., sulfonate esters) using electrospray ionization (ESI) in positive/negative ion modes .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl methylene protons at δ 1.2–1.5 ppm) and confirms sulfonamide NH signals (δ 8.5–9.0 ppm) .
  • TGA/DSC : Validates thermal stability (decomposition >200°C) and crystallinity .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and crystallographic analyses be reconciled?

  • Methodological Answer: Discrepancies between NMR (solution-phase) and X-ray (solid-state) data often arise from polymorphism or solvent-induced conformational changes. Orthogonal methods like:
  • PXRD : Compares experimental vs. simulated patterns to identify polymorphs .
  • DFT Calculations : Predicts lowest-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • NOESY NMR : Detects through-space interactions to validate dynamic conformations .

Q. What strategies optimize SAR studies for biological activity in analogs?

  • Methodological Answer:
  • Scaffold Modifications : Replace the cyclopropylsulfonyl group with fluorophenylsulfonyl (meta/para) to assess steric/electronic effects on target binding .
  • Isosteric Replacement : Substitute the tetrahydroquinoline oxygen with sulfur (e.g., 4-thioxo analogs) to modulate lipophilicity .
  • Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDB: 7XYZ) to predict binding affinities to kinase domains .

Q. How can reaction yields be improved in large-scale syntheses without compromising purity?

  • Methodological Answer:
  • Flow Chemistry : Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side-product formation via precise temperature/pH control .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using JMP or Minitab software .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., sulfonamide coupling) to halt reactions at optimal conversion .

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